ML264 is a small-molecule compound identified through high-throughput screening for inhibitors of the human Krüppel-like factor 5 (KLF5) promoter. [] KLF5 is a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. [] Overexpression of KLF5 is linked to the development and progression of certain cancers, including colorectal cancer. [] ML264 exhibits antitumor activity by inhibiting KLF5 expression. [] Research suggests that ML264 may serve as a valuable tool for investigating the role of KLF5 in various diseases and exploring its potential as a therapeutic target. []
ML264 is a novel small-molecule compound identified as a potent inhibitor of Krüppel-like factor 5, a transcription factor implicated in various cancers, particularly colorectal cancer. This compound has garnered attention due to its ability to inhibit cell proliferation and tumor growth in both in vitro and in vivo models. The therapeutic potential of ML264 lies in its selective action against specific signaling pathways that are crucial for tumorigenesis.
ML264 was developed through an ultrahigh-throughput screening approach aimed at identifying compounds that modulate the expression of Krüppel-like factor 5. The compound was synthesized at The Scripps Research Institute under the guidance of Dr. Thomas Bannister. It is classified as a small-molecule inhibitor, specifically targeting transcription factors involved in cancer progression.
The synthesis of ML264 involves several steps that optimize its chemical structure for enhanced efficacy. The process typically includes:
The molecular structure of ML264 is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:
Spectroscopic methods such as nuclear magnetic resonance spectroscopy have been employed to confirm the structure of ML264, ensuring that it matches the desired chemical profile.
ML264 undergoes specific chemical reactions that enhance its therapeutic properties:
ML264 exerts its anticancer effects primarily through the inhibition of Krüppel-like factor 5, leading to:
In xenograft mouse models, ML264 has shown significant tumor growth inhibition within five days post-treatment, demonstrating its potential as an effective therapeutic agent.
ML264 possesses several notable physical and chemical properties:
These properties enhance ML264's suitability for further development as an anticancer drug.
ML264 has significant scientific applications, particularly in cancer research:
Colorectal cancer pathogenesis is driven by dysregulation of conserved signaling pathways, with >85% of cases exhibiting aberrant WNT/β-catenin signaling and approximately 50% harboring activating KRAS mutations [1] [7]. These pathways converge on critical transcription factors that regulate epithelial cell proliferation, differentiation, and survival. Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is highly expressed in proliferating intestinal crypt epithelial cells and intestinal stem cells marked by LGR5 expression [1] [9]. Under homeostatic conditions, KLF5 mediates cross-talk between RAS/MAPK/PI3K and WNT signaling pathways:
Genomic analyses reveal that 74% of CRC tumors harbor adenomatous polyposis coli (APC) alterations, while 17.8% show concurrent alterations in RNF43, CTNNB1, or TCF7L2 – all components of WNT signaling that influence KLF5 activity [7]. This establishes KLF5 as a central node in CRC molecular pathogenesis.
KLF5 fulfills multiple criteria for a therapeutic target in CRC:
KLF5 occupies a unique position as it integrates inputs from two major oncogenic pathways while directly controlling transcriptional programs governing stemness and proliferation.
Transcription factors (TFs) like KLF5 have historically been considered "undruggable" due to:
Recent advances have enabled TF targeting through:
ML264 emerged from a uHTS campaign utilizing CRC cell lines stably expressing luciferase under the human KLF5 promoter [1] [2]. This approach enabled identification of compounds specifically modulating KLF5 expression rather than directly inhibiting its DNA-binding activity.
The molecular rationale for developing ML264 encompasses:
Table 1: Key Properties of ML264
Property | Specification | Source |
---|---|---|
Chemical Name | CID-51003603 | [8] |
Molecular Weight | 384.88 g/mol | [8] |
Chemical Formula | C₁₇H₂₁ClN₂O₄S | [8] |
Target | Krüppel-like factor 5 (KLF5) | [1] [2] |
IC₅₀ (DLD-1 cells) | 29 nM | [8] |
Mechanism | Suppresses KLF5 expression and promoter activity | [1] [2] |
Selectivity | Spares non-transformed intestinal epithelial cells | [1] |
ML264 represents a third-generation compound derived from optimization of initial uHTS hits [1] [2]. Its ability to simultaneously disrupt oncogenic signaling from two major pathways positions it as a promising therapeutic strategy for CRC, particularly for tumors with concurrent WNT and KRAS pathway activation.
Table 2: In Vitro Anti-Proliferative Effects of ML264 in CRC Cell Lines
Cell Line | Genetic Features | IC₅₀ (μM) | Proliferation Inhibition | Reference |
---|---|---|---|---|
DLD-1 | APCmut, KRASmut | 0.029 | >90% | [8] |
HCT116 | CTNNB1mut, KRASmut | 1.2* | ~80% at 10μM | [1] |
HT29 | BRAFmut, APCmut | 2.5* | ~70% at 10μM | [1] |
SW620 | APCmut, KRASmut | 0.8* | ~75% at 10μM | [1] |
IEC-6 (normal) | Non-transformed rat epithelium | >10 | <50% at 10μM | [1] |
*Estimated from dose-response curves in primary literature* [1]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3